

Application Notes and Protocols for (Rac)-Tivantinib in Kinase Activity Assays

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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

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(Rac)-Tivantinib (also known as ARQ 197) is a potent and selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While initially developed as a highly specific c-MET inhibitor, further research has revealed its activity against other cellular targets, including Glycogen Synthase Kinase 3 α (GSK3 α), Glycogen Synthase Kinase 3 β (GSK3 β), and its ability to disrupt microtubule polymerization.[3] These application notes provide detailed protocols for utilizing **(Rac)-Tivantinib** in various kinase and cellular assays to investigate its mechanism of action and therapeutic potential.

Data Presentation

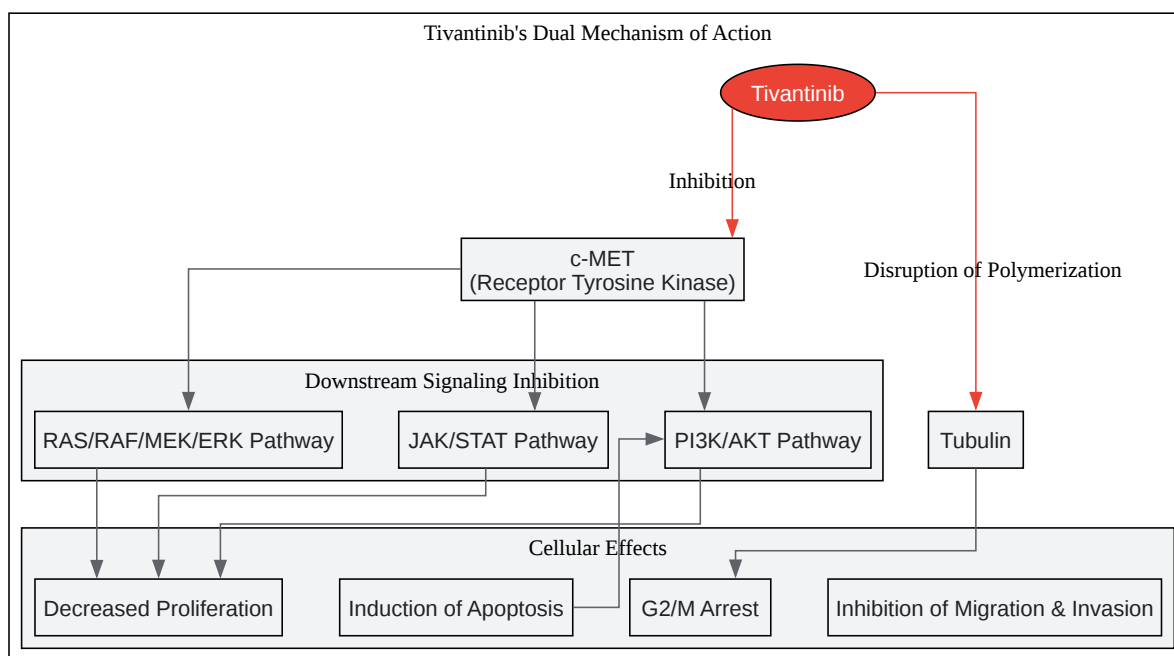
Table 1: In Vitro Kinase Inhibition Profile of Tivantinib

Kinase Target	(Rac)-Tivantinib IC ₅₀ /K _i	Assay Conditions
c-MET	K _i : 355 nM	Cell-free assay with recombinant human c-MET. [2] [4]
c-MET	IC ₅₀ : 100 - 300 nM	Inhibition of constitutive or HGF-induced c-MET phosphorylation in various cancer cell lines. [4]
GSK3α	Potent inhibition (upper nM range for (-)-tivantinib)	In vitro kinase assay.
GSK3β	Weaker inhibition compared to GSK3α for (-)-tivantinib	In vitro kinase assay.
Ron	Little to no activity	Cell-free assay. [1]
EGFR	No inhibition	Cell-free assay. [1]
InsR	No inhibition	Cell-free assay. [1]
PDGFRα	No inhibition	Cell-free assay. [1]
FGFR1/4	No inhibition	Cell-free assay. [1]
225 other kinases	No significant inhibition	Kinase panel screening. [3]

Table 2: Cellular Activity of Tivantinib in Cancer Cell Lines

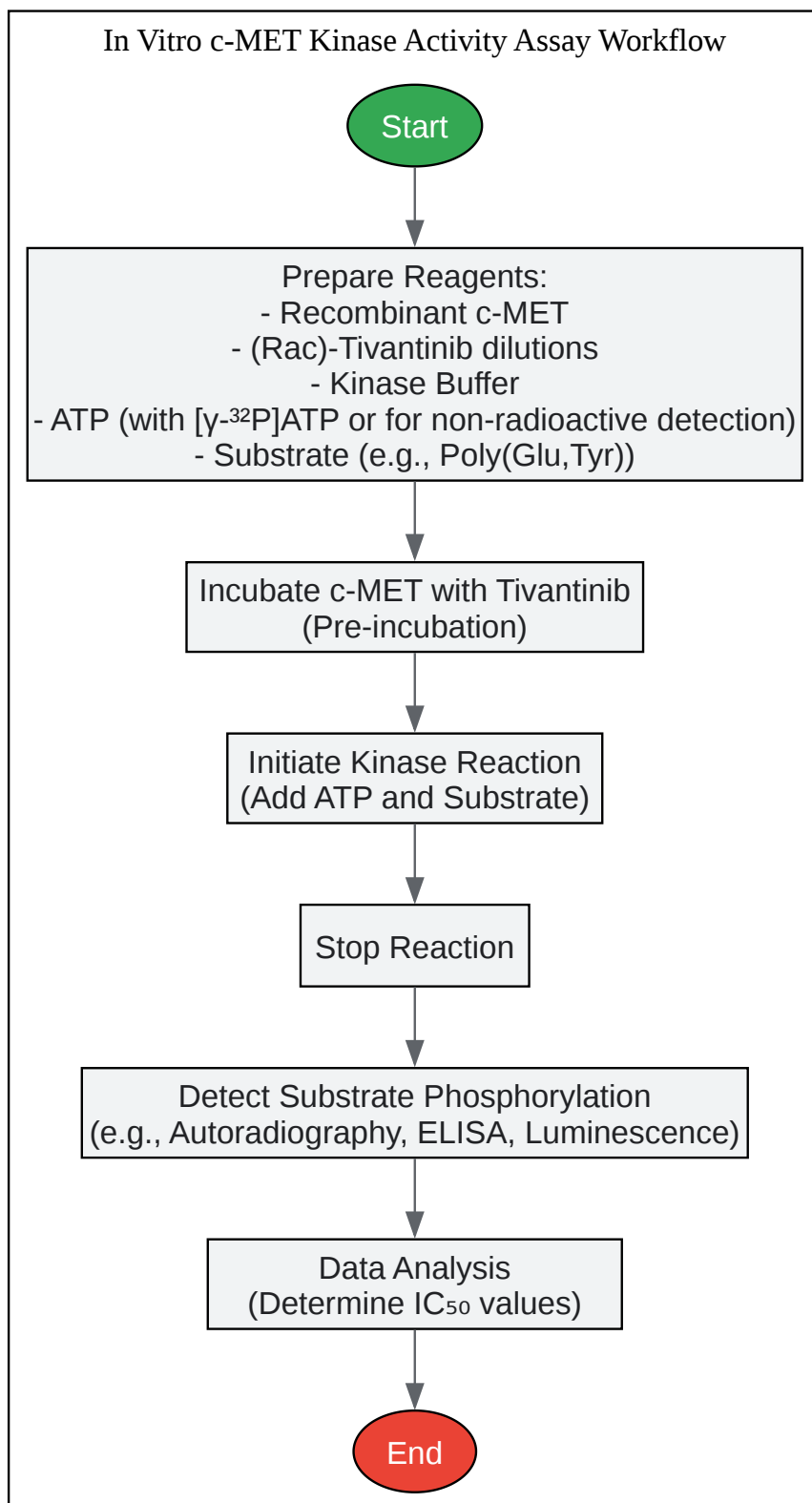
Cell Line	Cancer Type	Tivantinib GI ₅₀ /IC ₅₀	Key Genetic Features
A549	Non-Small Cell Lung Cancer	~0.38 µM	KRAS mutant, c-MET independent
H460	Non-Small Cell Lung Cancer	Similar to c-MET addicted lines	KRAS mutation, no MET amplification
EBC1	Non-Small Cell Lung Cancer	~0.36 - 0.8 µM	c-MET amplified, c-MET addicted
MKN45	Gastric Cancer	~0.36 - 0.8 µM	c-MET amplified, c-MET addicted
SNU638	Gastric Cancer	~0.36 - 0.8 µM	c-MET addicted
HT29	Colon Cancer	IC ₅₀ : ~10 µM (for c-MET phosphorylation)	
MDA-MB-231	Breast Cancer	IC ₅₀ : ~10 µM (for c-MET phosphorylation)	

Signaling Pathways and Experimental Workflows



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Caption: Tivantinib inhibits c-MET signaling and disrupts microtubule dynamics.



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Caption: Workflow for an in vitro c-MET kinase activity assay with Tivantinib.

Experimental Protocols

In Vitro c-MET Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for tyrosine kinase assays and is suitable for determining the IC₅₀ of **(Rac)-Tivantinib** against c-MET.

Materials:

- Recombinant human c-MET enzyme
- **(Rac)-Tivantinib**
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution (containing [γ -³²P]ATP)
- Substrate: Poly(Glu,Tyr) 4:1
- Phosphocellulose paper
- 0.5% Phosphoric Acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of **(Rac)-Tivantinib** in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
- In a microcentrifuge tube, add 10 μ L of the diluted **(Rac)-Tivantinib** or vehicle control (DMSO in Kinase Assay Buffer).
- Add 20 μ L of recombinant c-MET enzyme solution (pre-diluted in Kinase Assay Buffer) to each tube.
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

- Prepare the reaction mix by adding 10 μL of Poly(Glu,Tyr) substrate and 10 μL of ATP solution (containing $[\gamma\text{-}^{32}\text{P}]\text{ATP}$).
- Initiate the kinase reaction by adding 20 μL of the reaction mix to the enzyme/inhibitor solution. The final reaction volume is 50 μL .
- Incubate the reaction for 20-30 minutes at 30°C.
- Stop the reaction by spotting 40 μL of the reaction mixture onto a phosphocellulose paper strip.
- Wash the phosphocellulose paper strips three times for 5 minutes each in 0.5% phosphoric acid.
- Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC_{50} value using appropriate software.

Western Blot Analysis of c-MET Phosphorylation in Cells

This protocol allows for the assessment of Tivantinib's effect on c-MET autophosphorylation in a cellular context.

Materials:

- Cancer cell line of interest (e.g., MKN45, EBC-1)
- Complete cell culture medium
- **(Rac)-Tivantinib**
- Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **(Rac)-Tivantinib** (e.g., 0.1, 0.5, 1, 5 μ M) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
- For ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before Tivantinib treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before cell lysis.
- Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total c-MET and β -actin as loading controls.

In Vitro Microtubule Polymerization Assay

This assay determines the effect of **(Rac)-Tivantinib** on the in vitro assembly of purified tubulin.

Materials:

- Tubulin (>99% pure)
- G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl_2 , 1.0 mM GTP)
- **(Rac)-Tivantinib**
- Positive control (e.g., Nocodazole or Colchicine for depolymerization)
- Negative control (vehicle, e.g., DMSO)
- 96-well plate
- Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

- Reconstitute tubulin in G-PEM buffer to a final concentration of approximately 3 mg/mL.
- Add various concentrations of **(Rac)-Tivantinib**, positive control, or vehicle to the wells of a pre-warmed 96-well plate.
- Add the reconstituted tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.

- Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
- Plot the absorbance over time to visualize the effect of Tivantinib on microtubule polymerization. A decrease or lack of increase in absorbance compared to the vehicle control indicates inhibition of polymerization.

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